molecular formula C9H9BrClN3 B1526747 3-Bromo-7-chloro-6-ethyl-5-methylpyrazolo[1,5-a]pyrimidine CAS No. 885720-87-6

3-Bromo-7-chloro-6-ethyl-5-methylpyrazolo[1,5-a]pyrimidine

Cat. No.: B1526747
CAS No.: 885720-87-6
M. Wt: 274.54 g/mol
InChI Key: NDSGMGQUNZXDTA-UHFFFAOYSA-N
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Description

3-Bromo-7-chloro-6-ethyl-5-methylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is characterized by its unique structure, which includes bromine, chlorine, ethyl, and methyl substituents. It is commonly used as a building block in the synthesis of various pharmaceuticals and agrochemicals due to its versatile reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-7-chloro-6-ethyl-5-methylpyrazolo[1,5-a]pyrimidine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-methylpyrazole and 2,4,6-trichloropyrimidine.

    Bromination: The bromination of 5-methylpyrazole is carried out using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the desired position.

    Chlorination: The chlorination of the intermediate product is achieved using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) to introduce the chlorine atom.

    Alkylation: The ethyl and methyl groups are introduced through alkylation reactions using appropriate alkylating agents such as ethyl iodide and methyl iodide.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions with optimized conditions to ensure high yield and purity. The process may include:

    Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and control.

    Catalysis: Employing catalysts to improve reaction rates and selectivity.

    Purification: Implementing advanced purification techniques such as recrystallization and chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-7-chloro-6-ethyl-5-methylpyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its oxidation state and functional groups.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are used under basic conditions.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are utilized.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Substitution: Products with different functional groups replacing the bromine or chlorine atoms.

    Oxidation: Products with higher oxidation states, such as ketones or carboxylic acids.

    Reduction: Products with lower oxidation states, such as alcohols or amines.

Scientific Research Applications

3-Bromo-7-chloro-6-ethyl-5-methylpyrazolo[1,5-a]pyrimidine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development for various therapeutic areas.

    Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Bromo-7-chloro-6-ethyl-5-methylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Interacting with Receptors: Binding to cellular receptors to trigger or block signaling pathways.

    Disrupting Cellular Functions: Affecting cellular functions such as DNA replication, protein synthesis, and cell division.

Comparison with Similar Compounds

3-Bromo-7-chloro-6-ethyl-5-methylpyrazolo[1,5-a]pyrimidine can be compared with other similar compounds, such as:

    3-Bromo-7-chloro-5-methylpyrazolo[1,5-a]pyrimidine: Lacks the ethyl group, which may affect its reactivity and biological activity.

    3-Bromo-6-ethyl-5-methylpyrazolo[1,5-a]pyrimidine: Lacks the chlorine atom, which may influence its chemical properties and applications.

    7-Chloro-6-ethyl-5-methylpyrazolo[1,5-a]pyrimidine:

The unique combination of substituents in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-bromo-7-chloro-6-ethyl-5-methylpyrazolo[1,5-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrClN3/c1-3-6-5(2)13-9-7(10)4-12-14(9)8(6)11/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDSGMGQUNZXDTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N2C(=C(C=N2)Br)N=C1C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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